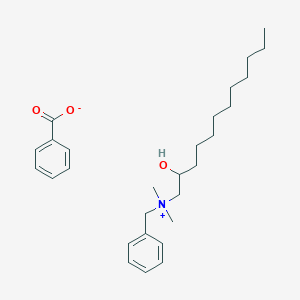
Benzyl-(2-hydroxydodecyl)-dimethylazanium;benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-(2-hydroxydodecyl)-dimethylazanium; benzoate, commonly known as Benzalkonium chloride, is a quaternary ammonium compound that has been widely used in the pharmaceutical, cosmetic, and food industries as a preservative, disinfectant, and antiseptic. It is a cationic surfactant that exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.
Aplicaciones Científicas De Investigación
Benzalkonium chloride has been extensively studied for its antimicrobial properties and has been used in various scientific research applications, including:
1. Disinfectants: Benzalkonium chloride is commonly used as a disinfectant in hospitals, laboratories, and other healthcare settings to reduce the risk of infection.
2. Antiseptics: Benzalkonium chloride is used in antiseptic products such as hand sanitizers, wound cleansers, and mouthwashes.
3. Preservatives: Benzalkonium chloride is used as a preservative in pharmaceuticals, cosmetics, and personal care products to prevent microbial growth and spoilage.
Mecanismo De Acción
Studies: Further studies are needed to fully understand the mechanism of action of Benzalkonium chloride and its effects on microorganisms.
3. Environmental impact: Researchers are investigating the potential environmental impact of Benzalkonium chloride, particularly its effects on aquatic ecosystems.
Conclusion:
Benzalkonium chloride is a widely used quaternary ammonium compound that has been extensively studied for its antimicrobial properties. It is used in various scientific research applications, including disinfectants, antiseptics, and preservatives. Benzalkonium chloride works by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It has several advantages and limitations for lab experiments and several future directions for research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzalkonium chloride has several advantages and limitations for lab experiments, including:
1. Advantages: Benzalkonium chloride is a cost-effective and readily available antimicrobial agent that can be used in a wide range of applications.
2. Limitations: Benzalkonium chloride can interfere with some lab experiments, particularly those involving cell cultures, due to its cytotoxic effects.
Direcciones Futuras
Several future directions for research on Benzalkonium chloride include:
1. Development of new formulations: Researchers are exploring new formulations of Benzalkonium chloride that are more effective and less toxic.
2.
Métodos De Síntesis
Benzalkonium chloride can be synthesized by the reaction of benzyl chloride with dodecylamine, followed by quaternization with dimethyl sulfate. The reaction yields a mixture of alkyl chain lengths, with the most common being C12, C14, and C16. The final product is a white or yellowish powder that is soluble in water and alcohol.
Propiedades
Número CAS |
113694-52-3 |
|---|---|
Nombre del producto |
Benzyl-(2-hydroxydodecyl)-dimethylazanium;benzoate |
Fórmula molecular |
C17H23NO7S |
Peso molecular |
441.6 g/mol |
Nombre IUPAC |
benzyl-(2-hydroxydodecyl)-dimethylazanium;benzoate |
InChI |
InChI=1S/C21H38NO.C7H6O2/c1-4-5-6-7-8-9-10-14-17-21(23)19-22(2,3)18-20-15-12-11-13-16-20;8-7(9)6-4-2-1-3-5-6/h11-13,15-16,21,23H,4-10,14,17-19H2,1-3H3;1-5H,(H,8,9)/q+1;/p-1 |
Clave InChI |
ZAUATMGOLMYDNR-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCC(C[N+](C)(C)CC1=CC=CC=C1)O.C1=CC=C(C=C1)C(=O)[O-] |
SMILES canónico |
CCCCCCCCCCC(C[N+](C)(C)CC1=CC=CC=C1)O.C1=CC=C(C=C1)C(=O)[O-] |
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B219676.png)
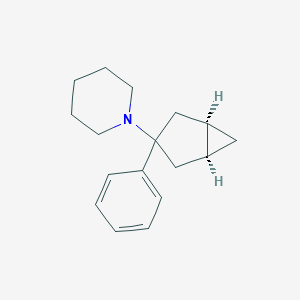
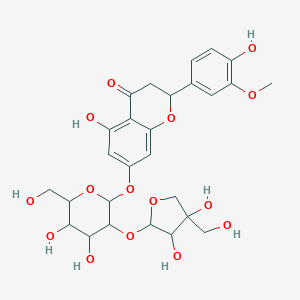
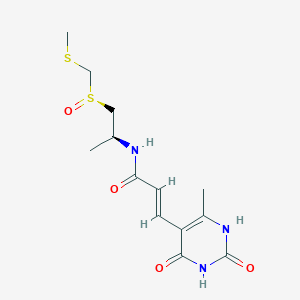
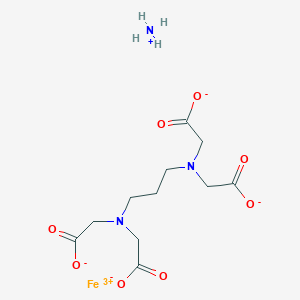
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate](/img/structure/B219694.png)
![(2R,4S,5R,8R,10S,13R,14R,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B219709.png)
![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)
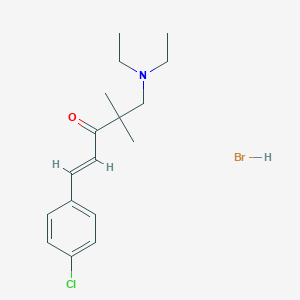
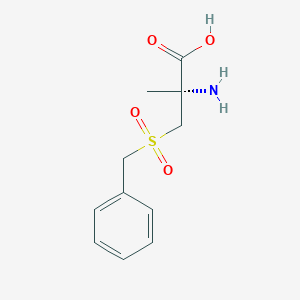
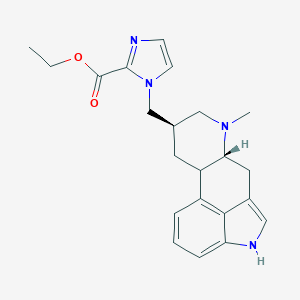
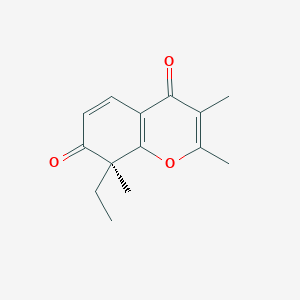
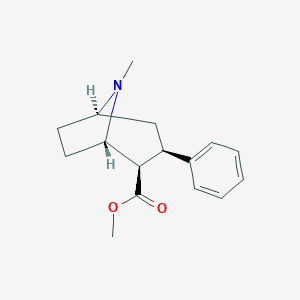
![2-[(8S,9S,10S,11S,13S,14S,17R)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl hydrogen sulfate](/img/structure/B219808.png)